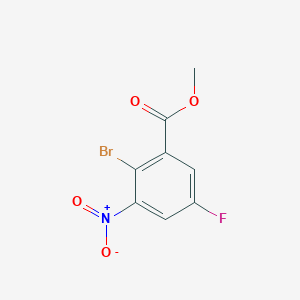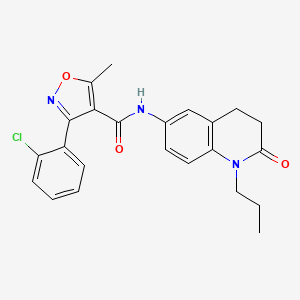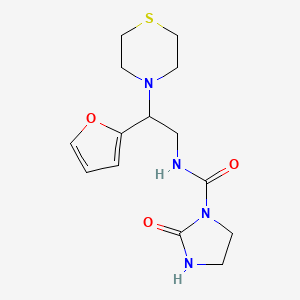
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H20N4O3S and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Characterization
Research has delved into the synthesis of related furan derivatives and their structural and molecular characterization. Studies like those conducted by Başoğlu et al. (2013) and Aleksandrov & El’chaninov (2017) have demonstrated methods to synthesize furan derivatives with potential antimicrobial activities. These compounds were characterized using various analytical techniques, including NMR, IR spectroscopy, and mass spectral studies, highlighting the diverse chemical properties these compounds can exhibit (Başoğlu et al., 2013) (Aleksandrov & El’chaninov, 2017).
Antimicrobial and Antiviral Activities
The compound and its derivatives have been explored for their antimicrobial properties. Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and investigated its antimicrobial activity, demonstrating its efficacy against a range of microorganisms. Such findings underscore the potential of furan derivatives in developing new antimicrobial agents (Cakmak et al., 2022).
Electrophilic Substitution Reactions
Research by El’chaninov & Aleksandrov (2017) on compounds similar to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide has provided insights into their reactivity, particularly concerning electrophilic substitution reactions. These studies contribute to a deeper understanding of how these compounds can be further modified and utilized in various chemical syntheses (El’chaninov & Aleksandrov, 2017).
Potential Applications in Molecular Recognition and Chemotherapy
The exploration of furan-carboxamide derivatives has extended into their potential use in molecular recognition and as inhibitors of specific biological targets. Muzikar et al. (2011) investigated furan amino acids within DNA-binding polyamides, highlighting the utility of furan derivatives in designing molecules with specific interactions with biological macromolecules. Furthermore, compounds related to this compound have shown promise as broad-spectrum antitumor agents, suggesting their potential application in chemotherapy (Muzikar et al., 2011).
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c19-13-15-3-4-18(13)14(20)16-10-11(12-2-1-7-21-12)17-5-8-22-9-6-17/h1-2,7,11H,3-6,8-10H2,(H,15,19)(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUBDNPECAYXPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

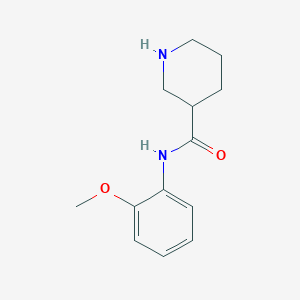
![6-acetyl-N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2388042.png)
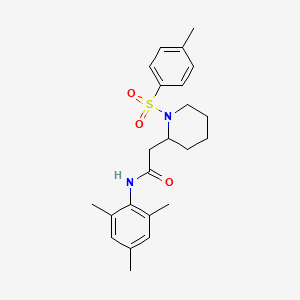

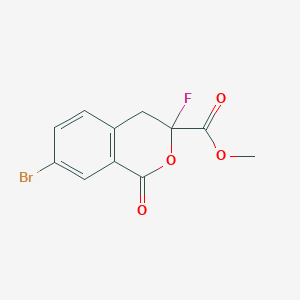
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2388049.png)

![N-(2-methoxyethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2388052.png)
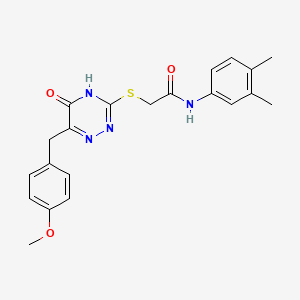
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2388054.png)
